molecular formula C8H14O3S2 B13545975 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylicacid

2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylicacid

Cat. No.: B13545975
M. Wt: 222.3 g/mol
InChI Key: ISQNDITWRUQXIE-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protecting groups for carbonyl compounds. The presence of the methoxyethyl group and the carboxylic acid functionality in this compound makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid typically involves the reaction of 1,3-dithiane with 2-methoxyethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to hydrolysis to obtain the carboxylic acid derivative.

Industrial Production Methods

Industrial production of 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the dithiane ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Sodium hydride, DMF as solvent.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced dithiane derivatives.

    Substitution: Various substituted dithiane derivatives.

Scientific Research Applications

2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring stabilizes the carbonyl group, preventing unwanted reactions during synthetic processes. The methoxyethyl group enhances the solubility and reactivity of the compound, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid is unique due to its combination of the dithiane ring and the methoxyethyl group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

Molecular Formula

C8H14O3S2

Molecular Weight

222.3 g/mol

IUPAC Name

2-(2-methoxyethyl)-1,3-dithiane-2-carboxylic acid

InChI

InChI=1S/C8H14O3S2/c1-11-4-3-8(7(9)10)12-5-2-6-13-8/h2-6H2,1H3,(H,9,10)

InChI Key

ISQNDITWRUQXIE-UHFFFAOYSA-N

Canonical SMILES

COCCC1(SCCCS1)C(=O)O

Origin of Product

United States

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